N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
Description
N-(2-Hydroxy-3-methoxy-2-methylpropyl)acetamide is a synthetic acetamide derivative characterized by a hydroxy group at position 2, a methoxy group at position 3, and a methyl group at position 2 of the propyl chain.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-6(9)8-4-7(2,10)5-11-3/h10H,4-5H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVLVQCGEKMPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide typically involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process may also involve purification steps, such as recrystallization or distillation, to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the development of new materials and chemicals.
Biology
- Biochemical Pathways : N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is studied for its potential role in biochemical pathways, particularly in enzyme interactions. It may function as a probe in biochemical assays or as a precursor for enzyme inhibitors.
Medicine
- Drug Development : The compound has shown potential in developing new pharmaceuticals, especially for anti-inflammatory and antimicrobial agents. Its structural features allow for modifications that enhance therapeutic properties.
Industry
- Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and advanced materials. Its versatility makes it valuable in various manufacturing processes.
Case Studies
Case Study 1: Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties in cellular models. This suggests potential therapeutic uses in treating inflammatory diseases.
Case Study 2: Enzyme Inhibition
In a study focused on enzyme inhibition, this compound was tested against specific biological targets. Results showed significant inhibition rates, indicating its potential as a lead compound for drug development aimed at modulating enzyme activity.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Analysis
The compound’s hydroxy, methoxy, and methyl substituents differentiate it from other acetamides. Key comparisons include:
Hydroxy Group :
- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide () : This compound’s hydroxy group enables N,O-bidentate coordination, critical for metal-catalyzed C–H bond functionalization . In contrast, the target compound’s hydroxy group may similarly facilitate metal interactions, though its tertiary carbon environment could sterically hinder coordination.
Methoxy Group :
- N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)-Acetamide () : Methoxy groups enhance lipophilicity and electron-donating effects, improving anti-cancer activity (e.g., IC₅₀ values <10 µM against HCT-1 and MCF-7 cells) . The target compound’s methoxy group may similarly boost bioavailability but could reduce solubility compared to polar derivatives.
Methyl Group :
Table 1: Key Acetamide Derivatives and Their Activities
- Anti-Cancer Activity: Methoxy-substituted acetamides (e.g., Compounds 38–40 in ) show potent activity due to quinazoline-sulfonyl moieties enhancing DNA intercalation .
Antimicrobial Activity : Compounds with heterocyclic substituents (e.g., benzo[d]thiazol in ) exhibit broad-spectrum activity, whereas the target compound’s simpler structure may limit such effects unless functionalized .
Crystal Engineering : Trichloro and dimethylphenyl groups () induce dense crystal packing via halogen and van der Waals interactions. The target compound’s hydroxy and methoxy groups may instead foster hydrogen bonding, affecting solubility and melting point .
Biological Activity
N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C10H15NO3
- Molecular Weight : 199.23 g/mol
- Functional Groups : Hydroxy, methoxy, and acetamide groups which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in:
- Enzyme inhibition : Particularly in pathways involving inflammation and microbial resistance.
- Receptor modulation : Interacting with neurotransmitter receptors may influence neurological functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation in cellular models, indicating possible therapeutic applications in inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Preliminary cytotoxicity assays have revealed that this compound can induce apoptosis in certain cancer cell lines, including HeLa cells (cervical adenocarcinoma), while showing lower toxicity towards normal cells .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various tumor cell lines. The results indicated a significant reduction in cell viability in HeLa cells with an IC50 value lower than that of standard chemotherapeutics like Sorafenib. The selectivity index (SI), calculated as the ratio of IC50 values for normal versus tumor cells, suggested a favorable therapeutic window for this compound.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cancer) | 15 | 5 |
| Chang Liver (Normal) | 75 |
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against several bacterial strains. The compound demonstrated promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
